N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide

描述

“N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” is an organic compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as N,N’-Bis(2-hydroxyethyl)ethylenediamine2 and N,N’-Bis(2-hydroxyethyl)terephthalamide3, are known and have been studied.

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N,N’-Bis(2-hydroxyethyl)ethylenediamine can be synthesized from ethylenediamine and 2-hydroxyethyl groups2. However, the specific synthesis process for “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” is not readily available in the literature.Molecular Structure Analysis

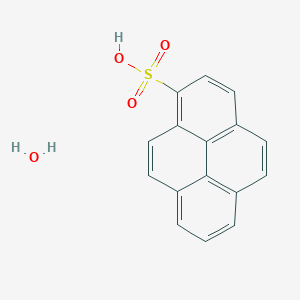

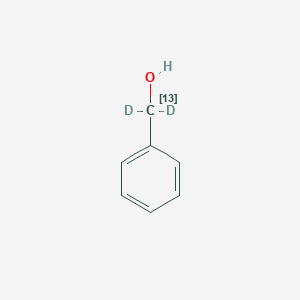

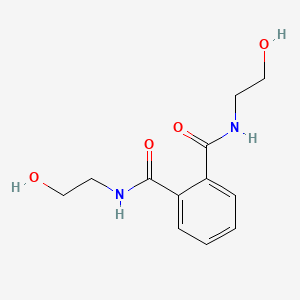

The molecular structure of “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” is not explicitly available. However, based on its name, it can be inferred that it contains a benzene ring with two carboxamide groups and two hydroxyethyl groups attached. Similar compounds like N,N’-Bis(2-hydroxyethyl)ethylenediamine have a linear structure with two hydroxyethyl groups attached to an ethylenediamine core2.Chemical Reactions Analysis

The specific chemical reactions involving “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” are not readily available in the literature. However, compounds with similar structures may undergo reactions typical of amides and alcohols.Physical And Chemical Properties Analysis

The physical and chemical properties of “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” are not readily available in the literature. However, similar compounds like N,N’-Bis(2-hydroxyethyl)ethylenediamine have a melting point of 98-100 °C2.科学研究应用

Synthesis and Properties of Aromatic Polyamides

Aromatic polyamides derived from N1,N2-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide have been explored for their unique properties and applications. The synthesis involves direct polycondensation processes that yield polymers with high inherent viscosities and excellent solubility in aprotic solvents. These polymers form transparent, flexible, and tough films, showcasing high tensile strength, elongation at break, and initial modulus. Their glass transition temperatures and thermal stability are notably high, making them suitable for high-performance materials applications (Yang et al., 1996).

Advanced Polymer Design and Functionality

Further research has expanded on the basic structures to create polymers with even more refined and specialized properties. For instance, ortho-linked polyamides based on bis(ether-carboxylic acid) show remarkable solubility and thermal stability, with glass transition temperatures exceeding 200°C and 10% weight loss temperatures surpassing 480°C in both nitrogen and air environments. These materials also offer transparent, flexible, and tough film-forming capabilities, illustrating the compound's role in developing high-performance polyamides (Hsiao et al., 2000).

Supramolecular Chemistry Applications

The compound's versatility extends into supramolecular chemistry, where it aids in the creation of PEG-co-oligo(p-benzamide)s with unique aggregation properties. These materials demonstrate a transition from molecular dissolution in nonpolar solvents to rigid, rod-like aggregates in various environments, including water. This behavior is indicative of potential applications in nanotechnology and materials science, where controlled aggregation and structure formation are crucial (König et al., 2007).

Catalysis and Polymerization

N1,N2-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide derivatives also play a role in catalysis, particularly in the polymerization of ε-caprolactone. Research has shown that aluminum complexes derived from similar triaza ligands exhibit catalytic activity towards the ring-opening polymerization of ε-caprolactone, indicating potential for biodegradable polymer production (Bakthavachalam & Reddy, 2013).

安全和危害

The safety and hazards associated with “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” are not readily available in the literature. However, similar compounds like N,N’-Bis(2-hydroxyethyl)ethylenediamine are known to cause severe skin burns and eye damage, and may cause respiratory irritation4.

未来方向

The future directions for the study and application of “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” are not readily available in the literature. However, similar compounds are used in various fields, including chemical synthesis and material science2.

Please note that the information provided is based on the available literature and may not be fully accurate or complete due to the limited information on the specific compound “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide”.

属性

IUPAC Name |

1-N,2-N-bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c15-7-5-13-11(17)9-3-1-2-4-10(9)12(18)14-6-8-16/h1-4,15-16H,5-8H2,(H,13,17)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCUUDMWOYEPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCO)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601501 | |

| Record name | N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |

CAS RN |

19532-97-9 | |

| Record name | N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。